molecular formula C22H31N3O5S2 B4049479 N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B4049479
M. Wt: 481.6 g/mol
InChI Key: CHBWSDSQAQZRKU-UHFFFAOYSA-N
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Description

N-(4-{[4-(dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a useful research compound. Its molecular formula is C22H31N3O5S2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4-[({4-[(dibutylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide is 481.17051344 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating significant antimicrobial activities. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, showing promising antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). These findings suggest that compounds with sulfonamide groups could be potent antimicrobial agents.

Applications in Molecular Docking and Drug Discovery

Compounds with sulfonamide moieties have also been explored for their potential in drug discovery, especially through computational calculations and molecular docking studies. Fahim and Ismael (2021) investigated antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking, indicating the versatility of sulfonamide derivatives in targeting various diseases (Fahim & Ismael, 2021).

Crystallographic Studies

Crystallographic analysis of complexes containing sulfonamide derivatives, such as the one conducted by Obaleye, Caira, and Tella (2008), provides valuable insights into the structural aspects and potential interactions of these compounds, which could be useful in the design of new drugs or materials (Obaleye, Caira, & Tella, 2008).

Agricultural Applications

Sulfonamide derivatives have also found applications in agriculture. For example, mefluidide, a compound similar in function to sulfonamides, has been shown to protect chilling-sensitive plants from temperature stress, suggesting the potential of sulfonamide derivatives in enhancing plant resilience to environmental stresses (Tseng & Li, 1984).

Properties

IUPAC Name

N-[4-[[4-(dibutylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5S2/c1-4-6-16-25(17-7-5-2)32(29,30)22-14-10-20(11-15-22)24-31(27,28)21-12-8-19(9-13-21)23-18(3)26/h8-15,24H,4-7,16-17H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBWSDSQAQZRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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